molecular formula C10H12FNO2 B6332887 2-(4-Fluorophenoxy)-2-methylpropanamide CAS No. 403-59-8

2-(4-Fluorophenoxy)-2-methylpropanamide

Cat. No.: B6332887
CAS No.: 403-59-8
M. Wt: 197.21 g/mol
InChI Key: LMNIZZIKBKKYPA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-2-methylpropanamide (CAS: 403-59-8) is a fluorinated propanamide derivative characterized by a 4-fluorophenoxy group attached to the central 2-methylpropanamide scaffold. This compound is commercially available with a purity of 95% and is frequently utilized as a synthetic intermediate in medicinal chemistry and drug discovery . Its structure combines a lipophilic aromatic ring with an amide functionality, making it a versatile building block for designing bioactive molecules.

Properties

IUPAC Name

2-(4-fluorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNIZZIKBKKYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanamide typically involves the reaction of 4-fluorophenol with 2-bromo-2-methylpropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-fluorophenol displaces the bromide ion from 2-bromo-2-methylpropanamide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-2-methylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenoxy)-2-methylpropanamide (8c)

  • Structure: Features a hydroxy group, a polyethylene glycol (PEG)-like chain, and a cyano-iodophenyl group.
  • Synthesis : Prepared in 54.8% yield via coupling reactions .
  • Application : Functions as a proteolysis-targeting chimera (PROTAC) for androgen receptor degradation, highlighting its role in targeted protein degradation therapies .
  • Key Difference : The extended ethoxy chain improves solubility, while the iodine atom may enhance halogen bonding in biological systems.

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

  • Structure : Incorporates a biphenyl group and a coumarin-derived chromen moiety.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide

  • Structure: Substitutes fluorine with chlorine and adds a methyl group on the phenoxy ring.
  • Safety Data : Classified under GHS hazard guidelines, emphasizing stricter handling protocols compared to the fluorine analog .
  • Key Difference : Chlorine’s larger atomic radius and higher electronegativity may alter binding kinetics and toxicity profiles .

Halogenated Derivatives with Varied Reactivity

2-(2,3-Diiodophenoxy)-2-methylpropanamide (17da)

  • Synthesis : 83% yield via nucleophilic substitution .
  • Physical Properties : Melting point 131–133°C, higher than the target compound due to increased halogen mass and crystal packing efficiency .

2-(2-Bromo-3-iodophenoxy)-2-methylpropanamide (17db)

  • Synthesis : 80% yield; similar methodology to 17da .
  • Physical Properties : Melting point 134–136°C, marginally higher than 17da, reflecting bromine’s intermediate electronegativity .

2-(2-Chloro-3-iodophenoxy)-2-methylpropanamide (17dc)

  • Synthesis : 79% yield .
  • Key Difference : Chlorine’s smaller size may reduce steric hindrance compared to bromine or iodine analogs, influencing reactivity in downstream reactions .

Pharmacologically Active Derivatives

Taselisib (GDC-0032)

  • Structure : Contains a 2-methylpropanamide group fused with a triazole-oxazepine scaffold .
  • Application : Clinically approved PI3K inhibitor for cancer therapy, demonstrating the scaffold’s adaptability in kinase targeting .
  • Key Difference : The complex heterocyclic system enables selective binding to PI3K isoforms, unlike simpler propanamide derivatives .

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide

  • Structure: Integrates a ferrocene (organometallic) moiety and a nitro-trifluoromethyl group .
  • Application: Potential anticancer or antimicrobial agent due to redox-active ferrocene and electron-withdrawing substituents .
  • Key Difference : Ferrocene introduces unique electrochemical properties, enabling mechanisms like reactive oxygen species generation .

Comparative Analysis Table

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Applications Reference
This compound 4-Fluorophenoxy Synthetic intermediate
Compound 8c PEG chain, cyano-iodophenyl 54.8 PROTACs for AR degradation
17da 2,3-Diiodophenoxy 83 131–133 Indole precursor
2-(4-Chloro-2-methylphenoxy)-...propanamide 4-Chloro-2-methylphenoxy Under safety assessment
Taselisib Triazole-oxazepine scaffold PI3K inhibitor (cancer therapy)

Biological Activity

2-(4-Fluorophenoxy)-2-methylpropanamide is an organic compound classified as an amide, characterized by a fluorophenoxy group attached to a methylpropanamide backbone. This compound is of significant interest in biological research due to its potential antimicrobial and anticancer properties, among other applications.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The process generally includes the following steps:

  • Reactants : 4-fluorophenol and 2-bromo-2-methylpropanamide.
  • Conditions : The reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) under basic conditions at elevated temperatures.
  • Mechanism : The phenoxide ion from 4-fluorophenol displaces the bromide ion from 2-bromo-2-methylpropanamide, resulting in the formation of the target compound.
  • Molecular Formula : C11_{11}H14_{14}FNO
  • Molecular Weight : 201.24 g/mol
  • Physical State : Typically appears as a solid at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on prostate cancer cells. It has been observed to downregulate androgen receptor (AR) signaling pathways, which are crucial in the progression of prostate cancer. Specifically, it reduces the expression levels of prostate-specific antigen (PSA) and transmembrane protease serine subtype 2 (TMPRSS2), both markers of AR activity in prostate cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial and cancer cells.
  • Receptor Modulation : It can bind to receptors such as the androgen receptor, modulating its activity and affecting downstream signaling processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Pseudomonas aeruginosa
AnticancerReduces PSA and TMPRSS2 levels
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Prostate Cancer Research

In a recent study examining the effects of this compound on prostate cancer:

  • Objective : To evaluate its potential as an AR antagonist.
  • Methodology : Prostate cancer cell lines were treated with varying concentrations of the compound.
  • Findings : Significant reduction in PSA expression was noted, suggesting that the compound could serve as a therapeutic agent for managing prostate cancer by targeting AR signaling pathways.

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